molecular formula C15H20N4O2 B6612804 6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine CAS No. 137705-41-0

6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine

Cat. No. B6612804
M. Wt: 288.34 g/mol
InChI Key: DMCSURRPVDKJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine, also known as 6,7-DMQP or DMQP, is an organic compound that has been studied for its potential applications in scientific research. DMQP is a quinazolinamine derivative that is commonly used as a ligand in various biochemical experiments. It is known to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine (ACh). DMQP has been studied for its effects on biological systems and its potential applications in various scientific research experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine involves the condensation of 2-amino-4-methoxy-6,7-dimethylquinazoline with 1-piperidinyl-2-chloroethane followed by reduction of the resulting imine intermediate.

Starting Materials
2-amino-4-methoxy-6,7-dimethylquinazoline, 1-piperidinyl-2-chloroethane, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate

Reaction
Step 1: 2-amino-4-methoxy-6,7-dimethylquinazoline is reacted with 1-piperidinyl-2-chloroethane in ethanol and water in the presence of hydrochloric acid to form the imine intermediate., Step 2: The imine intermediate is reduced using sodium borohydride in ethanol and water to form the desired product, 6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine., Step 3: The product is purified using recrystallization from ethanol and water, and characterized using spectroscopic techniques.

Mechanism Of Action

DMQP is believed to act as an inhibitor of AChE by binding to the active site of the enzyme. This binding is believed to prevent the enzyme from binding to acetylcholine, thus inhibiting its activity. The exact mechanism of action of DMQP is still being studied, but it is believed to involve the formation of a covalent bond between the DMQP molecule and the active site of the enzyme.

Biochemical And Physiological Effects

DMQP has been studied for its effects on various biological systems. Studies have shown that DMQP has a strong inhibitory effect on AChE, which is involved in the breakdown of acetylcholine. In addition, DMQP has been shown to inhibit the activity of other enzymes, such as chymotrypsin and trypsin. DMQP has also been shown to have anti-inflammatory and anti-oxidant effects in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DMQP in laboratory experiments is its ability to inhibit AChE, which is involved in the breakdown of acetylcholine. This can be useful in experiments that require the inhibition of AChE activity. In addition, DMQP is relatively inexpensive and easy to obtain, making it a cost-effective option for laboratory experiments. However, there are some limitations to using DMQP in laboratory experiments. For example, DMQP has a relatively short half-life, which can limit its effectiveness in long-term experiments. In addition, DMQP has been shown to have toxic effects in some animal models, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving DMQP. One potential direction is to further investigate the mechanism of action of DMQP and its effects on various biological systems. In addition, further research could be conducted to investigate the potential therapeutic applications of DMQP, such as its potential use as an anti-inflammatory or anti-oxidant agent. Furthermore, research could be conducted to investigate the potential use of DMQP as a tool for studying the structure and function of other enzymes. Finally, further research could be conducted to investigate the potential toxicity of DMQP and its effects on various biological systems.

Scientific Research Applications

DMQP has been widely used in scientific research experiments as a ligand for various enzymes, including AChE. DMQP has been used as a tool to study the structure and function of AChE, as well as to investigate the mechanism of action of AChE inhibitors. It has also been used in studies of the pharmacological properties of AChE inhibitors, as well as to study the effects of AChE inhibitors on various biological systems. In addition, DMQP has been used in studies of the structure and activity of other enzymes, such as chymotrypsin and trypsin.

properties

IUPAC Name

6,7-dimethoxy-2-piperidin-1-ylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-20-12-8-10-11(9-13(12)21-2)17-15(18-14(10)16)19-6-4-3-5-7-19/h8-9H,3-7H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCSURRPVDKJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCCC3)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901235386
Record name 6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine

CAS RN

137705-41-0
Record name 6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137705-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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